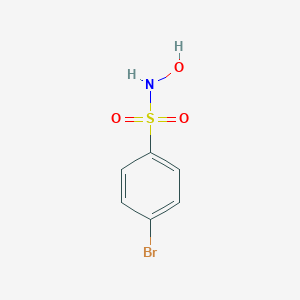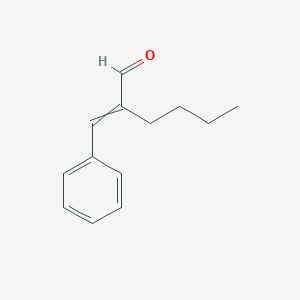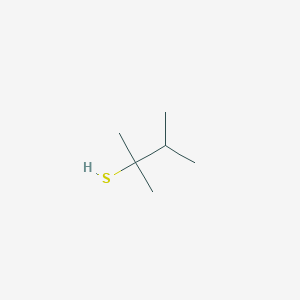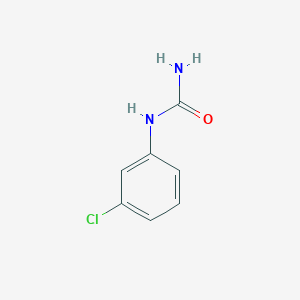![molecular formula C16H20N2 B155102 Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)- CAS No. 10029-31-9](/img/structure/B155102.png)
Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-, also known as 4-(p-aminobenzyl)-N-isopropylaniline, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly used in the synthesis of various organic compounds, as well as in the development of new drugs and pharmaceuticals. In
Applications De Recherche Scientifique
Benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)- has been widely studied for its potential applications in scientific research. One of the main applications of this compound is in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a reagent in the synthesis of various heterocyclic compounds, such as pyrazoles and pyridines.
Mécanisme D'action
The mechanism of action of benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)- is not well understood. However, it has been shown to exhibit a variety of biological activities, including antibacterial, antifungal, and antitumor effects. It has also been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase.
Effets Biochimiques Et Physiologiques
Benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to exhibit antitumor effects in various cancer cell lines. In addition, it has been shown to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)- in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)-. One direction is the further exploration of its mechanism of action, which could lead to the development of new drugs and pharmaceuticals. Another direction is the synthesis of new compounds based on benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)-, which could have improved biological activity and reduced toxicity. Additionally, the use of this compound in combination with other compounds could lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)- can be achieved through several methods. One common method involves the reaction of p-aminobenzyl chloride with N-isopropylaniline in the presence of a base, such as sodium hydroxide. Another method involves the reduction of p-nitrobenzyl chloride with sodium borohydride, followed by the reaction with N-isopropylaniline. Both methods have been shown to be effective in producing high yields of benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)-.
Propriétés
Numéro CAS |
10029-31-9 |
|---|---|
Nom du produit |
Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)- |
Formule moléculaire |
C16H20N2 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
4-[[4-(propan-2-ylamino)phenyl]methyl]aniline |
InChI |
InChI=1S/C16H20N2/c1-12(2)18-16-9-5-14(6-10-16)11-13-3-7-15(17)8-4-13/h3-10,12,18H,11,17H2,1-2H3 |
Clé InChI |
OYZBHMQKSAYWAI-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N |
SMILES canonique |
CC(C)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N |
Autres numéros CAS |
10029-31-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



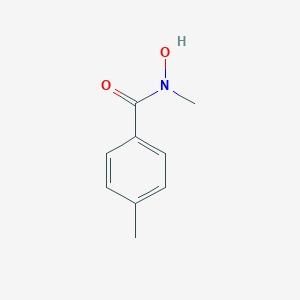
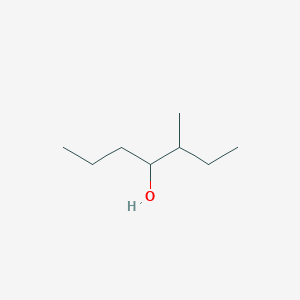
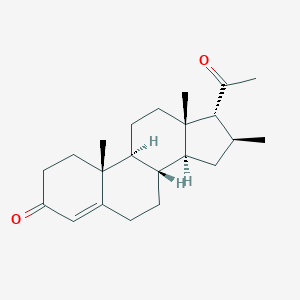
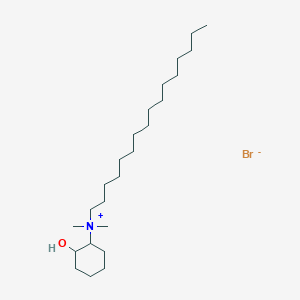

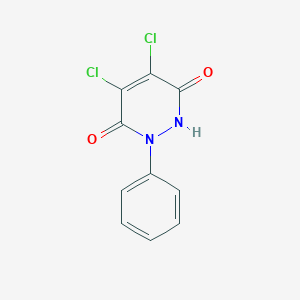
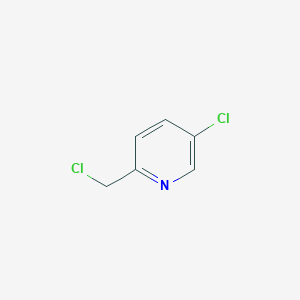
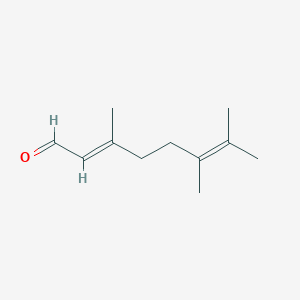
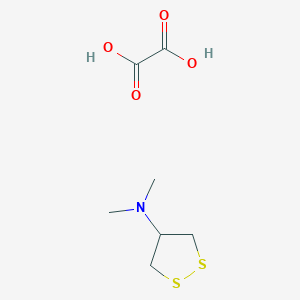
![5-Methylbenzo[b]thiophene-2-boronic acid](/img/structure/B155041.png)
